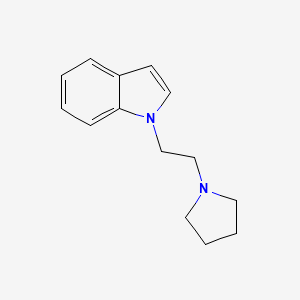

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)indole |

InChI |

InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2 |

InChI Key |

JCCLGASPCREPRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for N1-Alkylation of Indole (B1671886) Nuclei

The indole nucleus possesses a weakly acidic N-H proton (pKa ≈ 17 in DMSO), which can be removed by a suitable base to generate a potent nucleophile, the indolide anion. This anion readily participates in reactions with various electrophiles to form N-substituted indoles.

The most straightforward method for N1-alkylation is a direct nucleophilic substitution (SN2) reaction. This approach involves the deprotonation of the indole N-H group with a strong base, followed by the introduction of an alkylating agent containing a good leaving group. youtube.com For the synthesis of the target compound, 1-(2-chloroethyl)pyrrolidine (B1346828) is a common electrophile.

The reaction is typically initiated by treating indole with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion then attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group to form the desired N-alkylated product. youtube.com The choice of base and solvent is critical to ensure efficient deprotonation without unwanted side reactions.

Table 1: Typical Conditions for Direct N1-Alkylation of Indole

| Base | Solvent | Electrophile | Typical Temperature |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 1-(2-chloroethyl)pyrrolidine | 0 °C to Room Temp. |

| Potassium Hydroxide (KOH) | DMSO | 1-(2-chloroethyl)pyrrolidine | Room Temp. to 60 °C |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | 1-(2-chloroethyl)pyrrolidine | Reflux |

Modern synthetic chemistry offers more sophisticated methods for N-alkylation, including palladium-catalyzed reactions. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines and related N-heterocycles using alcohols as the alkylating agents. chemrxiv.org This process is highly atom-economical, producing only water as a byproduct. mdma.ch

In this context, indole can be coupled with 2-(pyrrolidin-1-yl)ethanol using a palladium catalyst. The mechanism involves the temporary oxidation of the alcohol to the corresponding aldehyde by the palladium complex. The aldehyde then undergoes a condensation reaction with indole to form an enamine or iminium intermediate. This intermediate is subsequently reduced by the palladium hydride species that was formed during the initial oxidation step, yielding the N-alkylated indole and regenerating the active catalyst. chemrxiv.org

Another palladium-catalyzed approach is the aza-Wacker reaction, which involves the aminopalladation of an alkene. nih.gov This method could theoretically be used to couple indole with N-vinylpyrrolidine, though direct alkylation with saturated precursors is more common for this specific target.

Table 2: Palladium Catalysts for N-Alkylation with Alcohols

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd/C | None | None / K₂CO₃ | Toluene, Xylene |

| PdCl₂ | dppe, Xantphos | Cs₂CO₃ | Dioxane |

| Pd/Fe₂O₃ | None | None | Toluene |

The Mitsunobu reaction provides a mild and efficient method for N-alkylation using an alcohol as the alkylating partner. nih.gov This reaction facilitates the coupling of a pronucleophile (indole) with a primary or secondary alcohol (2-(pyrrolidin-1-yl)ethanol) under neutral conditions at low temperatures.

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The alcohol is first activated by the reagents to form an alkoxyphosphonium salt, which possesses an excellent leaving group. The indole, acting as the nucleophile, then attacks this activated intermediate in an SN2 fashion to furnish the N-alkylated product. nih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2-(pyrrolidin-1-yl)ethanol precursor. nih.gov

Table 3: Key Reagents for Mitsunobu N-Alkylation of Indole

| Alcohol | Nucleophile | Phosphine | Azodicarboxylate | Solvent |

|---|---|---|---|---|

| 2-(Pyrrolidin-1-yl)ethanol | Indole | Triphenylphosphine (PPh₃) | DEAD, DIAD | THF, Dichloromethane |

| 2-(Pyrrolidin-1-yl)ethanol | Indole | Tributylphosphine (PBu₃) | TMAD | Toluene |

Synthesis of 2-Pyrrolidin-1-yl-ethyl Linker Precursors

The successful N1-alkylation of indole relies on the availability of high-quality precursors, namely the 2-pyrrolidin-1-yl-ethyl moiety functionalized with a leaving group or a hydroxyl group.

The pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry and can be synthesized and functionalized through numerous routes. rsc.org General methods for preparing substituted pyrrolidines include:

Cyclization of Amino Alcohols: A classical approach involves the cyclization of 4-amino-1-butanols or related derivatives, often requiring activation of the hydroxyl group.

Tandem Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can produce functionalized pyrrolidines in a single pot. nih.gov

C-H Functionalization: Direct palladium-catalyzed C-H alkenylation of aliphatic amines can introduce functionality onto the pyrrolidine ring, allowing for the construction of complex derivatives. nih.gov

For the specific synthesis of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, the required precursors are typically the unsubstituted 2-(pyrrolidin-1-yl)ethanol or its halogenated derivatives, which are readily prepared from simple starting materials.

The most crucial precursor for direct alkylation strategies is 1-(2-chloroethyl)pyrrolidine, which is commonly handled as its more stable hydrochloride salt. chemicalbook.comsoeagra.com This intermediate is typically synthesized from either 2-(pyrrolidin-1-yl)ethanol or directly from pyrrolidine.

One common laboratory-scale synthesis involves the reaction of 2-(pyrrolidin-1-yl)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂). chemicalbook.com The reaction is often performed by cautiously adding thionyl chloride to the alcohol, followed by heating under reflux. chemicalbook.com The resulting product, 1-(2-chloroethyl)pyrrolidine hydrochloride, can be isolated as a solid after concentration and trituration with a non-polar solvent like diethyl ether. chemicalbook.com

An alternative route starts with pyrrolidine itself. In a two-step process, pyrrolidine is first reacted with 2-chloroethanol (B45725) in a solvent like toluene. chemicalbook.comguidechem.com The resulting 2-(pyrrolidin-1-yl)ethanol intermediate is then treated in situ with thionyl chloride to convert the hydroxyl group into a chloride, yielding the final product after workup and recrystallization. chemicalbook.comguidechem.com

Table 4: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

| Starting Material | Reagent(s) | Solvent | Key Conditions | Reported Yield |

|---|---|---|---|---|

| 2-(Pyrrolidin-1-yl)ethanol | Thionyl Chloride (SOCl₂) | None / Diethyl Ether | Reflux for 1 hour | 46% chemicalbook.com |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through a convergent approach involving the N-alkylation of the indole ring. This method prepares the indole and the pyrrolidine-containing side chain separately before coupling them in a final step.

A prevalent strategy involves the reaction of indole with a pre-formed electrophilic side chain, such as 1-(2-chloroethyl)pyrrolidine. The synthesis typically begins with the deprotonation of the indole nitrogen using a suitable base to form the indolide anion. This nucleophilic anion then displaces the halide from 1-(2-chloroethyl)pyrrolidine in a standard SN2 reaction to yield the target compound. A similar synthetic logic has been successfully applied to the alkylation of indene, a structural analog of indole, where the indenyl anion is reacted with 1-(2-chloroethyl)pyrrolidine in tetrahydrofuran (THF) to achieve high yields. soeagra.com

Divergent routes are less common for this specific molecule but are conceptually feasible. A divergent approach would involve creating a functionalized N-ethyl-1H-indole intermediate that could then react with various nucleophiles, including pyrrolidine, to generate a library of compounds. For example, 1-(2-bromoethyl)-1H-indole could serve as a common intermediate to be reacted with pyrrolidine, piperidine (B6355638), or other secondary amines.

Optimized Reaction Conditions and Catalytic Systems

The efficiency of the N-alkylation of indoles is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and the use of catalytic systems to enhance reaction rates and yields.

Strong bases are typically required to deprotonate the indole N-H (pKa ≈ 17). Sodium hydride (NaH) is a common choice, often used in aprotic polar solvents like dimethylformamide (DMF) or THF. asianpubs.org The use of potassium carbonate (K₂CO₃) has also been reported, sometimes in combination with a co-solvent or in ionic liquids, providing a milder and more sustainable alternative. researchgate.net Iron-catalyzed N-alkylation of indolines followed by oxidation represents another advanced methodology, although this is a multi-step process. nih.gov

Phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous-soluble indolide salt and the organic-soluble alkyl halide, though this is less common for simple alkylations. More sophisticated catalytic systems involving transition metals like palladium or rhodium have been developed for enantioselective N-alkylation of indoles with allylic substrates, but these are generally reserved for more complex syntheses where stereochemistry is a factor. nih.govsemanticscholar.org

The table below summarizes typical conditions for the N-alkylation of indoles, which are applicable to the synthesis of this compound.

| Base | Solvent | Temperature | Catalyst | Typical Yield | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature - 60 °C | None | Good to Excellent | asianpubs.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) / [bmim][BF₄] | Reflux | None | Good | researchgate.net |

| Potassium Carbonate (K₂CO₃) | 2,2,2-Trifluoroethanol (TFE) | 110 °C | Tricarbonyl(cyclopentadienone) iron complex | High (for indoline) | nih.gov |

| Sodium Hydroxide (NaOH) | Dichloromethane (DCM) / H₂O | Room Temperature | Tetrabutylammonium bromide (TBAB) | Moderate to Good | N/A |

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral and possesses no stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis.

However, stereochemistry becomes a critical aspect in the synthesis of its derivatives where chiral centers are introduced. This can occur in several scenarios:

Substitution on the Pyrrolidine Ring: If a substituted pyrrolidine precursor, such as (R)- or (S)-2-methylpyrrolidine, is used, the resulting product will be chiral.

Substitution on the Ethyl Linker: Introducing a substituent on the ethyl chain, for example, to create 1-(2-Pyrrolidin-1-yl-propyl)-1H-indole, would generate a stereocenter that requires control during synthesis.

For such chiral analogs, synthetic strategies must employ enantiomerically pure starting materials or utilize asymmetric synthesis methods. For instance, organocatalytic methods have been developed for the enantioselective aza-Michael reaction to produce N-alkylated indolines, which can then be oxidized to chiral N-alkylated indoles. mdpi.com Similarly, transition-metal-catalyzed enantioselective reactions are a powerful tool for creating chiral N-allylated indoles. mdpi.com

Analog and Derivative Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogs and derivatives through modifications at three primary locations: the indole ring, the pyrrolidine moiety, and the ethyl linker.

Modifications on the Indole Ring System (e.g., Halogenation, Alkylation, Aromatic Substitution)

The indole ring is susceptible to various electrophilic aromatic substitution reactions, although the N1-substituent can influence the regioselectivity.

Halogenation: Bromination of N-alkylated indoles can be achieved using reagents like N-bromosuccinimide (NBS), typically yielding substitution at the C3 position if available, or at other positions such as C5 or C2 under different conditions. The synthesis of 4-bromoindole (B15604) derivatives, which can serve as precursors, is also a well-established route. acs.org

Alkylation: C2 and C3-alkylation of the indole nucleus can be performed, though N-substitution can sometimes sterically hinder reaction at C2. Rhodium(III)-catalyzed C2-alkylation of N-substituted indoles with nitroolefins has been reported. semanticscholar.org

Aromatic Substitution: Other functional groups can be introduced onto the indole ring. For example, Fischer indole synthesis using substituted phenylhydrazines allows for the incorporation of substituents at the 4, 5, 6, or 7-positions from the outset. rsc.org This approach enables the synthesis of analogs with methoxy (B1213986), nitro, or other groups on the benzene (B151609) portion of the indole ring.

The table below outlines potential modifications to the indole ring.

| Modification | Reagent/Method | Typical Position(s) |

| Bromination | N-Bromosuccinimide (NBS) | C3, C2, C5 |

| Nitration | Nitric Acid / Acetic Anhydride | C3, C5 |

| C2-Alkylation | Rh(III) catalyst, nitroolefins | C2 |

| Pre-functionalization | Fischer Indole Synthesis | C4, C5, C6, C7 |

Structural Variations within the Pyrrolidine Moiety

The pyrrolidine ring offers numerous opportunities for structural modification to explore structure-activity relationships.

Ring Substitution: Introducing substituents on the pyrrolidine ring is a common strategy. This is typically achieved by starting with a substituted pyrrolidine. For example, reacting indole with 1-(2-chloroethyl)-2-methylpyrrolidine would yield the corresponding 2'-methyl analog. Studies on related 3-substituted indoles have demonstrated the synthesis of analogs with methylbenzylamine groups on the pyrrolidine ring. acs.orgnih.gov

Ring Size Variation: The pyrrolidine ring can be replaced with other cyclic amines to modulate steric and electronic properties. Synthesizing analogs with a piperidine (6-membered) or azetidine (B1206935) (4-membered) ring is straightforward by using the corresponding N-(2-chloroethyl)piperidine or N-(2-chloroethyl)azetidine in the initial alkylation step.

Ring Opening/Fusion: More complex modifications could involve synthesizing bicyclic analogs where the pyrrolidine ring is fused to another ring system, creating constrained structures. nih.gov

Alterations to the Ethyl Linker Chain

The ethyl linker connecting the indole and pyrrolidine rings can be modified in length, rigidity, and substitution.

Chain Length: The length of the alkyl chain can be readily altered by using different haloalkylamine precursors. For instance, using 1-(3-chloropropyl)pyrrolidine (B1588886) or 1-(4-chlorobutyl)pyrrolidine in the N-alkylation of indole would produce analogs with three- or four-carbon linkers, respectively.

Chain Branching: Introducing substituents on the ethyl chain creates chiral centers and adds steric bulk. This can be accomplished by using branched precursors, such as 1-(2-chloropropyl)pyrrolidine, which would lead to a methyl-substituted linker.

Incorporation of Functional Groups: The linker can be modified to include other functional groups. For example, starting with an N-alkylation using a precursor like 2-(1H-indol-1-yl)ethan-1-ol, the hydroxyl group could be further functionalized or used to build more complex linkers.

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of "1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole". Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the known values for indole (B1671886) and N-alkylated pyrrolidine (B122466) moieties.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons of the indole ring, the protons on the pyrrole (B145914) portion of the indole, and the aliphatic protons of the ethyl and pyrrolidine groups.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole H4, H7 | 7.5 - 7.7 | Multiplet | 2H |

| Indole H5, H6 | 7.0 - 7.2 | Multiplet | 2H |

| Indole H2 | ~7.0 | Doublet | 1H |

| Indole H3 | ~6.5 | Doublet | 1H |

| N-CH₂ (ethyl) | 4.2 - 4.4 | Triplet | 2H |

| N-CH₂ (ethyl) | 2.9 - 3.1 | Triplet | 2H |

| N-CH₂ (pyrrolidine) | 2.6 - 2.8 | Multiplet | 4H |

| CH₂-CH₂ (pyrrolidine) | 1.7 - 1.9 | Multiplet | 4H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For "this compound," 12 distinct signals are expected (barring accidental equivalence), corresponding to the 8 carbons of the indole core, the 2 carbons of the ethyl linker, and the 2 unique pairs of carbons in the symmetric pyrrolidine ring.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Indole C7a | ~136 |

| Indole C3a | ~128 |

| Indole C2 | ~127 |

| Indole C4, C7 | 120 - 122 |

| Indole C5, C6 | 118 - 120 |

| Indole C3 | ~101 |

| N-CH₂ (pyrrolidine) | 54 - 56 |

| N-CH₂ (ethyl) | 53 - 55 |

| N-CH₂ (ethyl) | 45 - 47 |

| CH₂-CH₂ (pyrrolidine) | 23 - 25 |

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. A COSY spectrum would show correlations between adjacent protons (e.g., between the two CH₂ groups of the ethyl linker), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion. For "this compound" (molecular formula C₁₄H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental composition with high confidence.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₄H₁₉N₂⁺ | 215.1543 |

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting product ions are analyzed. The fragmentation of N-alkylated indole derivatives is often characterized by specific cleavage patterns. scirp.orgnih.gov The most prominent fragmentation pathway for this molecule is expected to be the cleavage of the C-C bond beta to the pyrrolidine nitrogen. This results in the formation of a very stable and characteristic pyrrolidinomethyl cation fragment.

A primary fragmentation involves the cleavage of the bond between the indole ring system and the ethyl side chain, leading to a highly abundant fragment ion corresponding to the N-ethylpyrrolidinium cation. ojp.gov Another key fragmentation in indole derivatives involves the loss of small molecules like HCN from the indole ring itself. scirp.org

Predicted Key MS/MS Fragments for [M+H]⁺

| m/z (charge-to-mass ratio) | Proposed Fragment Structure/Identity |

| 215.15 | Protonated Parent Molecule [M+H]⁺ |

| 130.06 | [Indole-CH₂-CH₂]⁺ fragment |

| 84.08 | [Pyrrolidinyl-CH₂]⁺ (N-methylenepyrrolidinium) ion |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would display characteristic absorption bands for its constituent parts.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Indole) |

| ~2970-2850 | C-H Stretch | Aliphatic (Ethyl & Pyrrolidine) |

| ~1620-1450 | C=C Stretch | Aromatic (Indole) |

| ~1360-1340 | C-N Stretch | Aromatic Amine (Indole N-C) |

| ~1250-1020 | C-N Stretch | Aliphatic Amine (Pyrrolidine & Ethyl) |

| ~740 | C-H Bend | ortho-disubstituted benzene (B151609) ring |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophore. The chromophore in this compound is the indole ring system. Indole exhibits characteristic absorption bands in the UV region, often referred to as the ¹Lₐ and ¹Lₑ transitions. nih.govacs.org The ¹Lₑ band typically appears as a sharp peak around 270-290 nm with vibrational fine structure, while the ¹Lₐ band is a broader absorption at a shorter wavelength, around 240-260 nm. core.ac.ukresearchgate.net The N-alkylation with the pyrrolidinylethyl group is not expected to significantly alter the fundamental indole chromophore, so the absorption maxima should be similar to that of other N-alkylated indoles. acs.org

Expected UV-Vis Absorption Maxima (in Methanol)

| Transition | Approximate λₘₐₓ (nm) |

| ¹Lₐ | ~260 |

| ¹Lₑ | ~280-290 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its purity.

Both HPLC and its higher-resolution counterpart, UHPLC, are the primary methods for assessing the purity of "this compound". These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

For a compound of this nature, a reversed-phase method is typically most effective. nih.govmdpi.com A C18 (octadecylsilyl) bonded silica (B1680970) column is commonly used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. oup.comcetjournal.it A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., 280 nm) or a mass spectrometer for enhanced sensitivity and confirmation of identity. researchgate.net

Typical HPLC/UHPLC Method Parameters

| Parameter | Description |

| Column | Reversed-Phase C18, (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 10% B to 95% B over 10 minutes) |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV/PDA at ~280 nm or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of N-alkylated indoles like this compound, various volatile byproducts may arise from side reactions or incomplete reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying such impurities. The gas chromatograph separates volatile compounds in a mixture, and the mass spectrometer identifies them by measuring their mass-to-charge ratio.

The electron ionization (EI) mass spectrum of the parent indole nucleus typically shows a prominent molecular ion peak. Fragmentation of indole derivatives often involves characteristic losses. For instance, the fragmentation of some indole derivatives is characterized by the loss of CH₃CN and then HCN fragments. A key fragment ion at m/z = 89 is often characteristic of the indole core itself scirp.org. In the case of N-alkylated indoles, fragmentation patterns can be complex, often involving cleavage of the N-alkyl chain. For N-alkylated pyrrolidinoindolines, mass spectrometry studies have shown that fragmentation can include the loss of the substituent group from the nitrogen, followed by further fragmentation of the heterocyclic rings scielo.org.mx.

While specific GC-MS data for volatile byproducts in the synthesis of this compound is not publicly available, a hypothetical analysis would target potential impurities such as unreacted starting materials (e.g., indole, 1-(2-chloroethyl)pyrrolidine) or byproducts from side reactions like elimination. The retention times and mass spectra of these potential byproducts would be compared against reference standards for positive identification.

A hypothetical GC-MS data table for potential impurities in a synthesis of this compound might look as follows:

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |

| Indole | 5.2 | 117, 90, 89 |

| Pyrrolidine | 3.1 | 71, 44, 43 |

| 1-(2-Chloroethyl)pyrrolidine (B1346828) | 6.8 | 133, 98, 70 |

This table is illustrative and based on general knowledge of GC-MS analysis of related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive proof of structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its constitution and conformation in the solid state.

While a crystal structure for this compound is not available in the crystallographic literature, data from structurally related tryptamine (B22526) derivatives can provide insight into the expected structural features. Tryptamine and its derivatives are also indole-ethylamine compounds and their crystal structures have been extensively studied iucr.orgnih.govoup.com. These studies reveal that the ethylamine (B1201723) side chain can adopt different conformations, and the crystal packing is often stabilized by hydrogen bonds involving the amine and indole nitrogen atoms oup.comgoogle.com.

For example, the crystal structure of tryptamine hydrochloride reveals a folded configuration of the ethylamine side chain oup.com. In the case of N,N-dimethyltryptamine (DMT), hydrogen bonds hold the molecules together as dimers google.com. Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters that define the unit cell and the arrangement of molecules within it.

An illustrative table of crystallographic data, based on a related tryptamine derivative, is presented below to demonstrate the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value (for a hypothetical crystal of an indole derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.545 |

| b (Å) | 10.025 |

| c (Å) | 24.252 |

| α (°) | 90 |

| β (°) | 97.9 |

| γ (°) | 90 |

| Volume (ų) | 2060.5 |

| Z | 4 |

This data is based on the published crystal structure of tryptamine hydrochloride and is for illustrative purposes only. oup.com

Chiroptical Methods for Enantiomeric Purity (if applicable)

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for the analysis of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers). Many natural products, including a large number of indole alkaloids, are chiral and their biological activity is often dependent on their stereochemistry pensoft.netresearchgate.net.

However, for these methods to be applicable, the molecule must be chiral. An analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality.

Therefore, chiroptical methods for the determination of enantiomeric purity are not applicable to this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Scaffold

The this compound scaffold possesses significant conformational flexibility, which is a key determinant of its interaction with biological macromolecules. This flexibility primarily arises from the ethyl linker connecting the indole (B1671886) and pyrrolidine (B122466) rings. Rotation around the single bonds of this linker allows the molecule to adopt numerous spatial arrangements.

In Silico Approaches to Ligand-Receptor Interactions

Computational methods are indispensable for elucidating the potential interactions between the this compound scaffold and its biological targets. These in silico techniques provide a molecular-level understanding of binding modes and stability.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to static docking poses. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of the interactions predicted by docking. nih.govresearchgate.netscispace.com For related pyrrolidine and indole derivatives, MD simulations, often run for nanoseconds, have been used to confirm that the ligand remains stably bound within the active site. nih.govresearchgate.net These simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing stronger evidence for a proposed binding mode and helping to understand the role of protein flexibility in ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov These models use molecular descriptors, which are numerical representations of chemical properties such as hydrophobicity, electronic effects, and steric shape. nih.gov A reliable QSAR model can significantly aid in the rational design of more potent and selective compounds by identifying the key molecular features that contribute positively or negatively to the desired biological effect. mdpi.com

Influence of Indole Ring Substitutions on Potential Binding Affinity and Selectivity

Modifications to the indole ring of the scaffold can profoundly impact binding affinity and selectivity. SAR studies on related indole derivatives have demonstrated that the nature and position of substituents are critical. researchgate.net

For instance, introducing small, lipophilic substituents such as halogens (e.g., chlorine, fluorine) or methyl groups at positions 5 or 6 of the indole ring can enhance binding affinity by occupying small hydrophobic pockets within the receptor. nih.govnih.gov Conversely, bulky substituents may cause steric clashes, reducing affinity. The electronic properties of the substituents are also important; electron-withdrawing groups like a nitro group can alter the π-electron system of the indole ring, potentially affecting π-stacking interactions. nih.gov Methoxy (B1213986) group substitutions have also been shown to be favorable in some cases, potentially by forming hydrogen bonds or favorable electronic interactions. researchgate.net The strategic placement of different functional groups on the indole nucleus allows for the fine-tuning of a compound's pharmacological profile.

Table 1: Effect of Indole Ring Substitution on Biological Activity of Analog Compounds Note: This table is a representative example based on findings for related indole structures and does not represent direct data for this compound.

| Substitution Position | Substituent | Observed Effect on Activity | Reference |

| Position 5 | -Cl / -NO₂ | Improved affinity in certain series | nih.gov |

| Position 5 | -H | Favorable with halogenated side chains | nih.gov |

| Position 4 | Various | Generally unfavorable for activity | researchgate.net |

| Position 7 | -OCH₃ | Most favorable position for methoxy group | researchgate.net |

| Varies | -F vs -Cl | Fluorine derivatives more potent than chlorine | researchgate.net |

Role of the Pyrrolidine Ring and its Substituents in Biological Interactions

The pyrrolidine ring is a key pharmacophoric element in many biologically active compounds. nih.govresearchgate.netnih.gov Its primary role in the this compound scaffold is to provide a basic nitrogen atom that can serve as a hydrogen bond acceptor or engage in ionic interactions. nih.gov This feature is often crucial for anchoring the ligand within the binding site of a target protein.

Furthermore, the non-planar, three-dimensional structure of the pyrrolidine ring allows it to effectively explore and occupy three-dimensional space within a binding pocket. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring can have a dramatic effect on biological activity. Different stereoisomers can lead to vastly different binding affinities and selectivities due to the chiral nature of protein binding sites. nih.gov The spatial orientation of substituents on the pyrrolidine ring can either enhance binding by making additional favorable contacts or decrease binding due to steric hindrance. researchgate.net Therefore, controlling the stereochemistry of the pyrrolidine moiety is a critical aspect of designing potent and selective ligands based on this scaffold. nih.gov

Impact of Linker Chain Length and Flexibility on Molecular Recognition

Research Findings on Linker Modifications

Detailed structure-activity relationship (SAR) studies on various classes of bioactive compounds have established that the length of an alkyl chain connecting two key binding moieties is often a critical determinant of potency. While direct SAR studies systematically modifying the ethyl linker of this compound are not extensively documented in publicly available research, general principles derived from related classes of compounds offer significant insights.

Research on other pyrrolidine-containing molecules has shown that the length of an alkyl linker can be finely tuned to optimize interactions with a biological target. For instance, in a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine ring connected by an alkyl chain to a phenyl ketone moiety, compounds with a three-carbon (propyl) linker were found to be the most active. nih.gov This suggests that a specific spatial distance between the two ends of the molecule is required for optimal binding, likely allowing the terminal groups to simultaneously engage with key amino acid residues in the active site. nih.gov Both shorter (two-carbon) and longer (four-carbon) linkers resulted in decreased activity, highlighting the precise geometric requirements for effective molecular recognition. nih.gov

Similarly, in the exploration of certain indole derivatives designed as serotonin (B10506) transporter (SERT) ligands, a three-methylene (propyl) linker was identified as being favorable for high binding affinity. nih.gov This observation, although in a more complex molecular framework, reinforces the concept that an optimal linker length exists for achieving high-potency interactions.

The flexibility of the linker is another crucial parameter. A simple alkyl chain, such as the ethyl group in the parent compound, provides significant conformational flexibility. This allows the molecule to adopt various shapes to fit into the binding site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding, which can decrease affinity. nih.gov Conversely, a linker that is too rigid may prevent the molecule from achieving the necessary conformation for optimal interaction. Therefore, a balance between flexibility and rigidity is often sought in molecular design.

The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, can lock the molecule into a more defined, and potentially more active, conformation. While reducing the number of accessible conformations, a rigid linker can pre-organize the pharmacophores in a geometry that is favorable for binding, thus reducing the entropic cost of interaction.

The following interactive table illustrates a hypothetical SAR study where the linker length between an indole and a pyrrolidine ring is varied, demonstrating the typical parabolic relationship observed between linker length and biological activity (e.g., receptor binding affinity, Ki).

Table 1. Hypothetical Structure-Activity Relationship Data for 1-(Pyrrolidin-1-yl-alkyl)-1H-indole Analogs. This table presents representative data illustrating how varying the alkyl chain length between the indole and pyrrolidine moieties can impact binding affinity. The data shows an optimal chain length (n=3), with shorter or longer chains leading to reduced affinity.

Pharmacological Mechanism Investigations Preclinical and in Vitro Studies

Receptor Binding Assays with Heterologous Expression Systems

Studies utilizing heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells, have been instrumental in characterizing the interaction of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole with various serotonin (B10506) (5-HT) receptor subtypes. This compound, belonging to the class of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, has been identified as a potent agonist at the human 5-HT1D receptor. rsc.orgmdpi.comnih.gov

Initial screenings revealed that this compound, also referred to in some literature as pyrrolidine (B122466) 3b, demonstrates a notable selectivity for the h5-HT1D receptor over the h5-HT1B subtype. rsc.orgnih.gov Specifically, it was found to have a 9-fold selectivity for the h5-HT1D receptor. rsc.orgnih.gov The design and evaluation of this series of compounds were prompted by the differential expression of 5-HT1D and 5-HT1B receptors in neural and vascular tissues, suggesting that selective 5-HT1D agonists could offer therapeutic benefits with a reduced side-effect profile compared to non-selective compounds. rsc.orgnih.gov

While precise binding affinity values (Ki) for this compound across a wide panel of serotonin receptors are not extensively detailed in publicly available literature, the focus of research has been on its high affinity and agonist activity at the 5-HT1D receptor. rsc.orgmdpi.comnih.gov

| Receptor Subtype | Reported Activity | Selectivity | Assay System |

|---|---|---|---|

| Human 5-HT1D | Potent Agonist | 9-fold selectivity for h5-HT1D over h5-HT1B | CHO Cells |

| Human 5-HT1B | Agonist |

Currently, there is no publicly available scientific literature detailing the results of receptor binding assays for this compound with cannabinoid receptors (CB1 and CB2).

There is a lack of available data from preclinical or in vitro studies investigating the interaction of this compound with ligand-gated ion channels, such as nicotinic acetylcholine (B1216132) receptors or GABAA receptors.

Enzyme Inhibition and Activation Assays

No specific data is available in the scientific literature regarding the in vitro inhibition of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) by this compound.

There is no available research detailing the interaction or inhibitory activity of this compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Cellular Assays for Mechanistic Pathway Elucidation

The agonist activity of this compound at serotonin receptors has been confirmed through cellular functional assays. Specifically, agonist-induced [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors have demonstrated that this compound is a full agonist. rsc.orgnih.gov This assay measures the activation of G-proteins, a key step in the signaling cascade following agonist binding to a GPCR. The ability of this compound to stimulate [35S]GTPγS binding confirms its capacity to initiate a cellular response upon binding to the 5-HT1D receptor.

| Assay Type | Target | Result | Cell Line |

|---|---|---|---|

| [35S]GTPγS Binding | Human 5-HT Receptors | Full Agonist | CHO Cells |

Second Messenger Signaling Pathway Analysis (e.g., cAMP, Ca²⁺ Mobilization)

No studies detailing the effects of this compound on second messenger signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium ion (Ca²⁺) mobilization, are currently available. Research on structurally related indole (B1671886) derivatives has sometimes pointed to interactions with G-protein coupled receptors, which classically involve such signaling cascades, but specific data for the N1-substituted title compound is absent.

Gene Expression Modulation Studies (e.g., Reporter Gene Assays)

There is no available research on whether this compound modulates gene expression. Methodologies such as reporter gene assays, which are commonly used to screen for such activity, have not been applied to this specific compound in any published studies. Transcriptomic analyses of other indole analogues in different contexts have been performed, but this does not provide direct information on the activity of this compound.

Cell-Based Phenotypic Screening for Specific Biological Responses (e.g., Anti-angiogenic activity in ex vivo models)

Phenotypic screening data for this compound is not present in the available literature. While other indole-pyrrolidine hybrid molecules have been investigated for specific biological responses, such as anti-angiogenic properties in ex vivo models, these findings cannot be attributed to this compound due to structural differences that critically influence pharmacological activity. For instance, studies on compounds like 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide have shown anti-angiogenic effects, but this molecule is not a structural analogue of the compound of interest. nih.govnih.gov

Comparative Analysis with Established Reference Compounds

Due to the absence of primary pharmacological data for this compound, a comparative analysis with established reference compounds is not possible. Such an analysis would require foundational data on the biological targets and functional activity of the compound . While its isomer, 3-[2-(pyrrolidin-1-yl)ethyl]indole, and its derivatives have been characterized as potent serotonin receptor agonists, it is not scientifically valid to extrapolate these findings to the N1-substituted isomer. nih.govacs.org

Metabolic Pathway Characterization in Vitro and Ex Vivo Models

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. bohrium.com These assays measure the rate at which a compound is metabolized by liver enzymes. The most common models are liver microsomes and hepatocytes.

Liver Microsomes: This subcellular fraction contains a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. mdpi.com The stability of a compound is assessed by incubating it with liver microsomes in the presence of necessary cofactors like NADPH and measuring the decrease in the parent compound's concentration over time. researchgate.net

Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of metabolic stability. researchgate.net These assays provide a more complete picture of a compound's metabolic fate.

While specific experimental data for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is not extensively documented in publicly available literature, the metabolic stability of novel compounds is a critical parameter evaluated during development. bohrium.com For structurally related compounds, metabolic turnover can range significantly, and modifications to the chemical structure are often employed to improve stability. researchgate.net

Identification and Characterization of Primary Metabolites

The biotransformation of this compound is expected to proceed through well-established Phase I and Phase II metabolic pathways.

Phase I reactions primarily involve oxidation, reduction, and hydrolysis, catalyzed mainly by CYP enzymes. pharmaguideline.commdpi.com For this compound, the likely Phase I metabolic pathways include:

Hydroxylation: This is a common oxidative reaction where a hydroxyl (-OH) group is added to the molecule. mdpi.com It can occur on the indole (B1671886) ring (aromatic hydroxylation) or on the pyrrolidine (B122466) ring and ethyl side chain (aliphatic hydroxylation). Studies on similar tryptamine (B22526) derivatives show that hydroxylation of the indole ring is a significant metabolic pathway. nih.gov For other compounds containing a pyrrolidine ring, hydroxylation of this ring is also observed. nih.gov

N-dealkylation: This process involves the removal of the ethyl group connecting the indole and pyrrolidine rings. N-dealkylation is a known metabolic route for N,N-dialkylated tryptamine derivatives. nih.gov

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation to form a lactam metabolite. This pathway has been identified for other pyrrolidinophenone compounds. nih.gov

| Metabolic Reaction | Potential Metabolite Name | Description |

|---|---|---|

| Aromatic Hydroxylation | 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-x-ol | Hydroxyl group added to one of the positions on the indole ring (e.g., 4-OH, 5-OH, 6-OH). |

| Aliphatic Hydroxylation | 1-(2-(x-hydroxy-pyrrolidin-1-yl)-ethyl)-1H-indole | Hydroxyl group added to the pyrrolidine ring. |

| N-dealkylation | 1H-indole | Cleavage of the ethyl-pyrrolidine side chain. |

| Ring Oxidation | 1-(1-(2-(1H-indol-1-yl)ethyl)pyrrolidin-2-one) | Oxidation of the pyrrolidine ring to form a lactam. |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. longdom.orgusmlestrike.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups introduced during Phase I metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). usmlestrike.com Hydroxylated metabolites of this compound are prime candidates for glucuronidation. This has been observed as a major metabolic step for related psychoactive substances. nih.govnih.gov

Sulfation: This pathway involves the conjugation of a sulfate (B86663) group, catalyzed by sulfotransferases. It is another common route for the metabolism of hydroxylated compounds. usmlestrike.com Studies on related tryptamines have identified hydroxy sulfates as metabolites. nih.gov

| Metabolic Reaction | Potential Metabolite Name | Description |

|---|---|---|

| Glucuronidation | (1-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-x-yl) glucuronide | Glucuronic acid conjugated to a hydroxylated metabolite. |

| Sulfation | (1-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-x-yl) sulfate | Sulfate group conjugated to a hydroxylated metabolite. |

Enzyme Kinetics of Relevant Cytochrome P450 (CYP) and Other Metabolic Enzymes

The Cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. mdpi.comnih.gov Six main isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for metabolizing approximately 90% of drugs. nih.gov Identifying which specific CYP enzymes metabolize a compound is crucial for predicting potential drug-drug interactions. mdpi.comnih.gov

Determining enzyme kinetics involves in vitro experiments with specific human CYP isoforms to measure parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). While specific kinetic data for this compound are not available, it is highly probable that its metabolism is mediated by one or more of the major CYP enzymes, given its structural features. For example, CYP3A4 is the most abundant CYP isoform in the liver and metabolizes a wide range of substrates. pensoft.net

| CYP Isoform | Relative Abundance in Liver | General Substrates/Role |

|---|---|---|

| CYP3A4/5 | ~30-40% | Metabolizes over 50% of clinically used drugs. nih.gov |

| CYP2D6 | ~2% | Metabolizes ~25% of clinically used drugs, highly polymorphic. pensoft.net |

| CYP2C9 | ~20% | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds. |

| CYP2C19 | ~1% | Metabolizes proton pump inhibitors and antidepressants. |

| CYP1A2 | ~13% | Metabolizes caffeine, theophylline, and aromatic compounds. pensoft.net |

Role of Gut Microbiota in Biotransformation of Related Indole Compounds

The gut microbiota plays a significant role in the metabolism of various compounds, including dietary components and xenobiotics. benthamdirect.com Indole and its derivatives can be produced by gut microorganisms from the metabolism of tryptophan, an essential amino acid. frontiersin.orgmdpi.com Bacterial species such as Escherichia coli, Bacteroides spp., and Clostridium spp. possess the enzyme tryptophanase, which can convert unabsorbed dietary tryptophan into indole and other derivatives like skatole and indole acrylic acid. frontiersin.org

These microbially-produced indole compounds can be absorbed from the intestine and enter the portal circulation, reaching the liver where they undergo further metabolism. frontiersin.orgresearchgate.net For instance, indole is metabolized in the liver to form indoxyl sulfate, a co-metabolite. mdpi.comresearchgate.net This interplay between the gut microbiota and host metabolism highlights a potential pathway for the biotransformation of indole-containing compounds. frontiersin.org While direct evidence for the biotransformation of this compound by gut microbiota is lacking, the structural indole core suggests that it could be a substrate for microbial enzymes, potentially leading to cleavage or modification of the molecule within the gastrointestinal tract before absorption and systemic metabolism.

Advanced Research Applications and Methodological Development

Development as a Chemical Probe for Specific Biological Targets

The development of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole and its derivatives as chemical probes is an emerging area of research, driven by the known biological activities of the aminoalkylindole class. Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The structural components of this compound make it a promising candidate for developing probes for neurological and physiological targets.

Research into analogous compounds has provided a strong rationale for this application. For instance, the isomeric 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent agonists for the human 5-HT1D serotonin (B10506) receptor, with high selectivity over the 5-HT1B subtype. nih.govacs.org This suggests that the this compound scaffold could be similarly modified to create selective ligands for various G-protein coupled receptors (GPCRs).

Furthermore, a derivative, 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, was identified as a synthetic cannabinoid, indicating that the core structure interacts with the cannabinoid system. nih.gov This finding opens the possibility of developing radiolabeled or fluorescently tagged versions of this compound to serve as probes for mapping the distribution and function of cannabinoid receptors in the central nervous system. Such probes are invaluable for in vitro and in vivo imaging studies, helping to elucidate the roles of these receptors in various physiological and pathological processes. The development of such tools would be instrumental in advancing our understanding of the endocannabinoid system and its therapeutic potential. nih.gov

Use in High-Throughput Screening (HTS) Libraries for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets. thermofisher.com Compound libraries for HTS are curated to maximize chemical diversity and include "drug-like" molecules that are more likely to lead to viable drug candidates. ku.edu The this compound scaffold is well-suited for inclusion in such libraries due to its combination of a rigid aromatic indole (B1671886) system and a flexible, basic pyrrolidine (B122466) moiety.

Aminoalkylindoles are a recognized class of compounds often included in HTS libraries due to their wide range of biological activities. nih.gov The structural features of this compound, such as its hydrogen bond donors and acceptors and its three-dimensional shape, make it a "privileged structure" capable of interacting with multiple biological targets. nih.govnih.gov

By incorporating this scaffold into HTS libraries, researchers can screen for novel biological activities against a wide array of targets, including enzymes, receptors, and ion channels. The results of these screens can uncover unexpected therapeutic applications for this class of compounds.

Table 1: Representative Profile of an HTS Library Incorporating the this compound Scaffold

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Library Size | Total number of unique compounds in the screening collection. | 100,000 - 500,000 |

| Scaffold Diversity | Number of distinct chemical scaffolds represented. | > 50,000 |

| Compound Source | Origin of the compounds in the library. | Commercial vendors, academic collaborations |

| Purity | Minimum purity level for each compound. | > 90% |

| Physicochemical Properties | Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). | High compliance |

| Storage Format | Method of storing compounds for automated screening. | 384-well plates in DMSO solution |

This table is illustrative and represents typical parameters for a large-scale HTS compound library.

Methodologies for Quantifying the Compound in Biological Matrices (Research-focused)

The ability to accurately quantify a compound in biological matrices like plasma, serum, and tissue homogenates is crucial for preclinical research, particularly for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. mdpi.com

Developing a robust LC-MS/MS method for this compound would involve several key steps. First, sample preparation is critical to remove interfering substances from the biological matrix. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). wuxiapptec.com Given the basic nature of the pyrrolidine nitrogen, cation exchange SPE could be a highly effective purification strategy.

The next step is the optimization of mass spectrometric conditions. For a molecule like this compound, electrospray ionization (ESI) in positive ion mode would likely be employed, as the pyrrolidine nitrogen is readily protonated. Multiple reaction monitoring (MRM) would be used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process ensures high selectivity and sensitivity. A stable isotope-labeled internal standard would be synthesized and used to ensure accuracy and precision. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ion (e.g., corresponding to the loss of the pyrrolidinoethyl side chain) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for maximum product ion intensity |

| Internal Standard | Deuterated this compound |

This table presents representative parameters that would be optimized during method development.

Effective chromatographic separation is essential to resolve the analyte from other matrix components and ensure reliable quantification. longdom.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. nih.govoup.com A C18 column would likely be used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure a sharp peak shape and a reasonable retention time. researchgate.net The optimization of the mobile phase pH, gradient profile, and flow rate is crucial for achieving good separation and peak symmetry. acs.org

Potential as a Scaffold for Rational Drug Design and Discovery

The this compound structure is a versatile scaffold for rational drug design. nih.govresearchgate.netfrontiersin.org Both the indole and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The combination of these two rings creates a framework that can be systematically modified to optimize interactions with a specific biological target.

Rational drug design efforts could focus on several key areas of the molecule:

Substitution on the Indole Ring: The benzene (B151609) portion of the indole nucleus can be substituted at various positions (e.g., 4, 5, 6, or 7) with different functional groups to modulate properties like potency, selectivity, and metabolic stability.

Modification of the Ethyl Linker: The length and rigidity of the two-carbon linker between the indole and pyrrolidine rings can be altered to optimize the spatial orientation of the two ring systems.

Substitution on the Pyrrolidine Ring: The pyrrolidine ring can be substituted to introduce additional pharmacophoric features or to alter the basicity of the nitrogen atom, which can influence receptor binding and pharmacokinetic properties. nih.gov

This scaffold's potential is highlighted by the diverse biological activities of related compounds, including anti-inflammatory, anticancer, and antimicrobial agents. rsc.orgnih.gov By using computational modeling and structure-activity relationship (SAR) studies, medicinal chemists can rationally design new molecules based on the this compound core to develop novel therapeutics with improved efficacy and safety profiles. mdpi.com

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets based on Structural Homology

The structural architecture of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole suggests potential interactions with a wide array of biological targets known to bind with related indole (B1671886) and pyrrolidine (B122466) derivatives. nih.govmdpi.com The N-alkylated indole core is a common motif in compounds targeting the central nervous system (CNS), while other indole derivatives are known to interact with enzymes like protein kinases and DNA topoisomerases. nih.govmdpi.com An initial and critical avenue of research is to screen this compound against a panel of targets based on structural analogy to existing bioactive molecules.

Key areas for investigation include:

G-Protein Coupled Receptors (GPCRs): Many indole alkaloids and synthetic analogs exhibit high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Given the structural similarities to known serotonergic agents, investigating the binding profile of this compound across various GPCR subtypes is a logical starting point.

Enzyme Inhibition: Indole derivatives have been successfully developed as inhibitors of various enzymes critical in disease pathways, such as cyclooxygenase (COX) in inflammation and protein kinases in cancer. mdpi.comnih.gov Screening against a broad panel of kinases and other enzymes could reveal unexpected inhibitory activities.

Ion Channels: The pyrrolidine moiety is present in compounds that modulate ion channel activity. nih.gov Therefore, assessing the effect of the target compound on various voltage-gated and ligand-gated ion channels could uncover novel neuro-modulatory properties.

Antimicrobial Targets: The indole scaffold is a known pharmacophore for developing agents against various pathogens, including bacteria, fungi, and viruses. nih.gov Research should include screening for activity against drug-resistant microbial strains and identifying the specific cellular pathways being inhibited.

Table 1: Potential Biological Targets for this compound Based on Structural Homology

| Target Class | Specific Examples | Rationale for Investigation |

| GPCRs | Serotonin (5-HT) Receptors, Dopamine Receptors, Opioid Receptors | The indolethylamine core is a classic structure for CNS-active agents. The pyrrolidine ring can influence receptor subtype selectivity. researchgate.net |

| Enzymes | Protein Kinases (e.g., EGFR, VEGFR), COX-1/COX-2, Acetylcholinesterase (AChE) | Indole-based structures are "privileged scaffolds" known to inhibit a wide range of enzymes involved in cancer and inflammation. mdpi.comnih.gov |

| Ion Channels | Sodium (Na+), Potassium (K+), Calcium (Ca2+) Channels | Pyrrolidine alkaloids have demonstrated modulatory effects on ion channels, suggesting a potential role in neurological and cardiovascular research. nih.gov |

| Microbial Targets | DNA Gyrase, DprE1 (M. tuberculosis), Viral Proteases (e.g., SARS-CoV-2 Mpro) | The indole nucleus is present in many natural and synthetic antimicrobial compounds, and new derivatives are needed to combat resistance. nih.govmdpi.com |

Application of Advanced Computational Chemistry Techniques

To guide and prioritize experimental research, advanced computational chemistry techniques should be employed. nih.gov In silico methods can predict the compound's pharmacokinetic properties, potential binding modes, and affinity for the biological targets identified through homology studies. These approaches save significant time and resources by focusing laboratory work on the most promising avenues. chemmethod.com

Key computational strategies include:

Molecular Docking: This technique can be used to model the interaction between this compound and the binding sites of various proteins. nih.govresearchgate.net Docking studies can predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a rationale for observed biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, 2D and 3D-QSAR models can be developed. scispace.com These models mathematically correlate structural features with biological activity, enabling the rational design of new analogs with potentially enhanced potency or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose from docking studies. scispace.comresearchgate.net This is crucial for understanding how the compound might behave in a physiological environment.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. chemmethod.comscienceopen.com Early prediction of drug-like properties, such as blood-brain barrier permeability or potential toxicity, is essential for guiding further development. scienceopen.com

Table 2: Application of Computational Techniques in Future Research

| Computational Technique | Specific Application | Expected Outcome |

| Molecular Docking | Virtual screening against a library of protein targets (kinases, GPCRs, etc.). | Identification of high-probability biological targets; prediction of binding modes and affinities. researchgate.netijper.org |

| QSAR Modeling | Development of models based on a synthesized library of analogs. | Rational design of new derivatives with improved activity and selectivity; understanding of key structural features for activity. scispace.com |

| Molecular Dynamics (MD) | Simulation of the docked compound within the active site of a high-priority target. | Assessment of binding stability and conformational changes over time; validation of docking results. researchgate.net |

| ADMET Prediction | In silico evaluation of physicochemical properties, oral bioavailability, CNS penetration, and toxicity profiles. | Early identification of potential pharmacokinetic challenges and liabilities to guide chemical modifications. chemmethod.comscienceopen.com |

Exploration of Stereoselective Synthesis and Enantiomeric Purity Effects on Biological Activity

While this compound itself is an achiral molecule, any substitution on the pyrrolidine ring (a common strategy for optimizing activity) will introduce at least one chiral center. Biological systems are inherently chiral, and it is well-established that different enantiomers of a compound can have dramatically different potencies, selectivities, and even opposing biological effects. nih.gov Therefore, a critical area of future research is the development of stereoselective synthetic methods and the subsequent evaluation of individual enantiomers.

Future efforts should focus on:

Asymmetric Synthesis: Developing synthetic routes that produce specific stereoisomers in high enantiomeric purity is paramount. nih.gov This can be achieved using chiral starting materials (e.g., L-proline or D-proline), chiral catalysts, or chiral auxiliaries. mdpi.comacs.org

Chiral Separation and Analysis: For racemic mixtures, efficient methods for chiral separation (e.g., chiral chromatography) must be established to isolate the individual enantiomers for biological testing.

Stereo-differentiated Biological Evaluation: Once isolated, each enantiomer must be evaluated independently against the identified biological targets. This is essential to determine if the activity resides primarily in one isomer (the eutomer) and to understand the biological profile of the less active isomer (the distomer). nih.govnih.gov The orientation of substituents on the pyrrolidine ring can significantly influence its binding mode within a protein's active site. nih.gov

Table 3: Strategies for Stereoselective Synthesis and Evaluation

| Strategy | Description | Importance in Research |

| Use of Chiral Pool Precursors | Employing readily available chiral molecules like L-proline or 4-hydroxyproline (B1632879) as the starting material for the pyrrolidine ring. mdpi.com | A straightforward and often cost-effective method to introduce chirality and control the absolute configuration of the final product. |

| Asymmetric Catalysis | Using a small amount of a chiral catalyst (e.g., a metal-ligand complex) to induce enantioselectivity in a key bond-forming step. nih.gov | Offers high efficiency and allows for the synthesis of a wide range of chiral derivatives from achiral precursors. |

| [3+2] Cycloaddition Reactions | Diastereoselective 1,3-dipolar cycloaddition reactions to form the densely substituted pyrrolidine ring with control over multiple stereocenters. acs.orgrsc.org | A powerful method for creating complex and stereochemically rich pyrrolidine structures in a single step. |

| Enantiomer-Specific Bioassays | Testing the biological activity of each pure enantiomer separately in binding and functional assays. | Crucial for identifying the eutomer, understanding the structure-activity relationship (SAR), and avoiding misleading results from racemic mixtures. nih.gov |

Development of Prodrug Strategies for Enhanced Delivery to Specific Research Compartments

For many compounds, particularly those targeting the CNS, overcoming physiological barriers like the blood-brain barrier (BBB) is a major challenge. rsc.orgnih.gov Prodrug strategies involve chemically modifying a parent drug into an inactive form that can more effectively reach its target, where it is then converted back to the active molecule. nih.gov Developing prodrugs of this compound or its active derivatives could significantly enhance their research utility and therapeutic potential.

Future research in this area should explore:

Lipophilic Prodrugs: Increasing the lipophilicity of the molecule by adding a temporary lipid-soluble moiety can enhance its ability to cross the BBB via passive diffusion. mdpi.com The moiety is designed to be cleaved by enzymes within the brain.

Carrier-Mediated Transport (CMT) Prodrugs: This approach involves attaching the compound to a molecule that is actively transported across the BBB by specific nutrient transporters (e.g., for amino acids or glucose). mdpi.com This can "trick" the barrier into allowing the drug to enter the CNS.

Enzyme-Activated Prodrugs: Designing prodrugs that are selectively activated by enzymes that are overexpressed in a specific target tissue (e.g., certain enzymes in a tumor microenvironment or specific esterases in the brain) can improve targeted delivery and reduce systemic exposure. nih.gov

Table 4: Potential Prodrug Strategies

| Prodrug Strategy | Mechanism of Action | Potential Application |

| Lipid-Soluble Esters | A lipophilic acyl group is attached (e.g., to a hydroxylated derivative) to increase passive diffusion across the BBB. The ester is then cleaved by esterases in the brain. mdpi.com | Enhancing delivery to the Central Nervous System (CNS) for neurological research. |

| Redox Chemical Delivery System (CDS) | A dihydropyridine (B1217469) carrier is attached, creating a lipophilic prodrug that crosses the BBB. It is then oxidized to a charged pyridinium (B92312) salt, trapping it in the CNS for sustained release. mdpi.com | Achieving sustained concentrations of the active compound within the brain for long-term studies. |

| Amino Acid Conjugates | The compound is conjugated to an amino acid to utilize Large Amino Acid Transporters (LAT1) for active transport into the brain. mdpi.com | Improving the efficiency of CNS delivery for compounds with low passive permeability. |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | An antibody targets an exogenous enzyme to a specific cell type. A subsequently administered prodrug is then activated only at that site. nih.gov | Highly specific targeting for in vitro or in vivo models, such as cancer cell lines expressing a unique surface antigen. |

Collaborative Interdisciplinary Research Initiatives

The comprehensive evaluation of a novel chemical entity like this compound requires a synergistic effort from experts across multiple scientific disciplines. nih.govresearchgate.net A siloed approach is inefficient and unlikely to uncover the full potential of the compound. Future progress will be maximized through the formation of collaborative research initiatives that integrate diverse expertise. rsc.org

A successful interdisciplinary team would include:

Synthetic Organic Chemists: To devise and execute efficient and scalable syntheses of the parent compound and its derivatives, including stereoselective methods. researchgate.net

Computational Chemists: To perform in silico studies that predict biological targets, binding modes, and ADMET properties, thereby guiding the synthetic and biological testing efforts. nih.gov

Pharmacologists and Biochemists: To design and conduct in vitro and in vivo assays to determine the biological activity, potency, selectivity, and mechanism of action of the synthesized compounds.

Structural Biologists: To determine the high-resolution structures of the compound bound to its biological target (e.g., via X-ray crystallography), providing definitive insight into the binding interactions and guiding further rational design.

Table 5: Roles and Contributions in an Interdisciplinary Research Framework

| Discipline | Key Role | Contribution to Overall Project |

| Synthetic Chemistry | Design and synthesis of novel analogs, including stereoisomers and prodrugs. | Provides the physical compounds needed for all experimental testing and SAR studies. researchgate.net |

| Computational Chemistry | In silico prediction of targets, binding affinity, and drug-like properties. | Prioritizes synthetic targets and experimental assays, reducing costs and accelerating the discovery cycle. ub.edu |

| Pharmacology/Biochemistry | Biological screening, functional assays, and mechanism of action studies. | Determines the biological effects of the compounds and identifies the most promising leads for further development. |

| Structural Biology | Elucidation of ligand-protein complex structures. | Provides a detailed atomic-level understanding of how the compound interacts with its target, enabling highly rational drug design. nih.gov |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole and related derivatives?

- Methodological Answer : The compound is typically synthesized via N-alkylation of the indole core . For example, treatment of 1H-indole with a pyrrolidine-containing alkyl halide or propargyl bromide under basic conditions (e.g., NaH in DMSO) facilitates substitution at the nitrogen position. This approach is supported by analogous syntheses of N-alkylated indoles, such as 1-(prop-2-in-1-yl)-1H-indole, where NaH acts as a strong base to deprotonate the indole nitrogen, enabling alkylation . Reaction optimization may involve adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity.

Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : A combination of HR-ESI-MS , <sup>1</sup>H/<sup>13</sup>C NMR , and single-crystal XRD is critical. HR-ESI-MS provides accurate mass data to confirm molecular formula (e.g., C14H15N2<sup>+</sup> with a calculated mass of 211.1230 ). NMR spectroscopy resolves substitution patterns and electronic environments, while XRD validates bond lengths, angles, and stereochemistry. For example, DFT-optimized bond parameters in related indole derivatives show <1% deviation from experimental XRD data, ensuring structural fidelity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) contribute to understanding the electronic structure and reactivity of this indole derivative?

- Methodological Answer : DFT calculations predict molecular electrostatic potential (MEP) maps , identifying nucleophilic/electrophilic sites (e.g., electron-rich indole rings or pyrrolidine nitrogens). For instance, MEP analysis of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives revealed reactive regions aligned with experimental condensation reaction outcomes . Additionally, DFT can optimize transition states for proposed reaction mechanisms, aiding in rational synthetic design.

Q. What strategies can address discrepancies in pharmacological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or compound purity . For example, preclinical studies on sertindole analogs demonstrated divergent α1A-adrenoceptor binding affinities (Ki values) due to differences in radioligand concentrations or buffer systems . To resolve contradictions, researchers should:

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Standardize assay protocols (e.g., uniform cell models, ligand concentrations).

- Use computational docking to reconcile structure-activity relationships (SAR) with experimental data .

Q. How do structural modifications at specific positions (e.g., pyrrolidine substitution) affect binding affinity in receptor studies?